molecular formula C20H23ClN2O4S B3450550 4-chloro-N-[2-(4-morpholinyl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide

4-chloro-N-[2-(4-morpholinyl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide

Cat. No. B3450550
M. Wt: 422.9 g/mol
InChI Key: QNUIDYCQJLWJRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[2-(4-morpholinyl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders. In

Scientific Research Applications

4-chloro-N-[2-(4-morpholinyl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of cancer and autoimmune disorders. It has been shown to have potent inhibitory effects on several protein kinases, including BTK, ITK, and TXK. These kinases play critical roles in the development and progression of various diseases, making them attractive targets for drug development.

Mechanism of Action

4-chloro-N-[2-(4-morpholinyl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide works by inhibiting the activity of several protein kinases, including BTK, ITK, and TXK. These kinases are involved in various signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, this compound can disrupt these signaling pathways, leading to cell death and inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on the proliferation of cancer cells in vitro and in vivo. It has also been shown to inhibit the activation of immune cells, including B cells and T cells, which play critical roles in the development and progression of autoimmune disorders. In addition, this compound has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-chloro-N-[2-(4-morpholinyl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide is its potent inhibitory effects on several protein kinases, making it a promising candidate for the treatment of various diseases. However, one of the limitations of this compound is its potential off-target effects, which could lead to unwanted side effects. Therefore, careful evaluation of its safety and efficacy is necessary before it can be used in clinical settings.

Future Directions

There are several future directions for the development and application of 4-chloro-N-[2-(4-morpholinyl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide. One potential direction is the combination of this compound with other targeted therapies or immune checkpoint inhibitors to enhance its efficacy and reduce the risk of resistance. Another potential direction is the development of this compound as a diagnostic tool for the detection of specific kinase mutations in cancer patients. Finally, further studies are needed to evaluate the safety and efficacy of this compound in clinical settings and to identify potential biomarkers for patient selection and monitoring.

properties

IUPAC Name

4-chloro-N-(2-morpholin-4-yl-2-oxoethyl)-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4S/c21-18-6-8-19(9-7-18)28(25,26)23(11-10-17-4-2-1-3-5-17)16-20(24)22-12-14-27-15-13-22/h1-9H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUIDYCQJLWJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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